tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide
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Overview
Description
Tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide is a heterocyclic compound that features a morpholine ring with a tert-butyl ester group and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst such as molybdenum or tungsten compounds . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide to the corresponding thiomorpholine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxides: Similar in terms of the sulfone functional group.
Morpholine derivatives: Share the morpholine ring structure.
Sulfone-containing compounds: Exhibit similar chemical reactivity and properties.
Uniqueness
Tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide is unique due to the combination of the tert-butyl ester group, the methylthio substituent, and the 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxylate |
InChI |
InChI=1S/C10H19NO4S/c1-8-7-16(13,14)6-5-11(8)9(12)15-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI Key |
NFYAAGIRJCJDAA-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CS(=O)(=O)CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CS(=O)(=O)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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